molecular formula C6H5N3O B3021982 imidazo[1,2-c]pyrimidin-5(6H)-one CAS No. 849035-92-3

imidazo[1,2-c]pyrimidin-5(6H)-one

Katalognummer: B3021982
CAS-Nummer: 849035-92-3
Molekulargewicht: 135.12
InChI-Schlüssel: GICKXGZWALFYHZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,N(4)-ethenocytosine is an organic heterobicyclic compound. It has a role as a mutagen. It derives from a cytosine. It derives from a hydride of an imidazo[1,2-c]pyrimidine.

Biologische Aktivität

Imidazo[1,2-c]pyrimidin-5(6H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, structure-activity relationships (SAR), and potential therapeutic applications, supported by relevant case studies and research findings.

Overview of this compound

This compound is characterized by its unique bicyclic structure, which contributes to its pharmacological properties. The compound's IUPAC name is 6H-imidazo[1,2-c]pyrimidin-5-one, and it has been identified as a promising candidate in drug development due to its ability to interact with various biological targets.

Synthesis

Research has demonstrated several synthetic routes for producing this compound derivatives. One notable method involves the reaction of 5-iodocytosine with appropriate reagents under Suzuki coupling conditions, leading to various substituted derivatives that exhibit enhanced biological activity .

Antimicrobial Activity

This compound derivatives have shown significant antimicrobial properties. A study reported that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, as well as mycobacterial strains . The minimum inhibitory concentrations (MICs) for some derivatives were found to be comparable to established antibiotics, indicating their potential as antimicrobial agents.

Anticancer Activity

The anticancer properties of this compound have been explored extensively. In vitro studies demonstrated that these compounds can induce apoptosis in various cancer cell lines. For instance, one derivative showed IC50 values of 2.74 μM against MCF-7 breast cancer cells and 4.92 μM against HepG2 liver cancer cells . The mechanism of action appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival.

Additional Pharmacological Activities

Beyond antimicrobial and anticancer effects, this compound has been investigated for other pharmacological activities:

  • Antiviral : Some derivatives have shown promise against viral infections by inhibiting viral replication mechanisms .
  • Anti-inflammatory : Compounds in this class have been reported to exhibit anti-inflammatory effects through the modulation of cytokine release .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:

  • Substituents at the 2 and 4 positions of the pyrimidine ring significantly affect potency.
  • Electron-withdrawing groups enhance anticancer activity while maintaining selectivity against non-cancerous cells .

Study on Antimicrobial Efficacy

A systematic evaluation of 75 this compound derivatives revealed that specific modifications led to enhanced antibacterial activity against resistant strains of bacteria. The study highlighted a compound with a halogen substituent that exhibited MIC values lower than common antibiotics .

Anticancer Mechanism Investigation

A detailed mechanistic study on a selected derivative showed that it induced cell cycle arrest at the G1 phase in cancer cells. This was corroborated by flow cytometry analysis which indicated increased apoptosis markers post-treatment .

Wissenschaftliche Forschungsanwendungen

Kinase Inhibition and Cancer Therapy

Cyclin-Dependent Kinase 2 (CDK2) Inhibition

Imidazo[1,2-c]pyrimidin-5(6H)-one has been identified as a novel scaffold for the development of CDK2 inhibitors, which are crucial in cancer treatment. Research indicates that derivatives of this compound exhibit potent inhibitory activity against CDK2, with some compounds showing micro- to submicromolar IC50 values.

  • Synthesis and Structure-Activity Relationship (SAR) : A study synthesized 26 derivatives with varying substitutions at position 8. The results demonstrated that smaller substituents generally led to better inhibitory activity, while larger substituents diminished efficacy. The binding modes were analyzed using molecular docking techniques, revealing significant hydrogen bonding interactions with the hinge region of CDK2 .
  • Case Study : The co-crystal structure of one of the most potent inhibitors revealed its binding mode within the ATP pocket of CDK2, highlighting a hydrogen bond with residue Leu83. This structural insight is invaluable for future drug design aimed at enhancing potency and selectivity against other kinases .

Antibacterial Activity

Antimicrobial Properties

Research has also explored the antibacterial potential of this compound derivatives. A series of studies have reported their effectiveness against various Gram-positive and Gram-negative bacteria.

  • Synthesis and Testing : A comprehensive study synthesized numerous derivatives and evaluated their antibacterial activity. Some compounds demonstrated significant efficacy against resistant bacterial strains, suggesting that modifications to the this compound core can enhance antimicrobial properties .

Antioxidant Activity

Oxidative Stress Reduction

Recent investigations have highlighted the antioxidant properties of this compound derivatives. These compounds have shown potential in reducing oxidative stress markers in biological systems.

  • Biological Evaluation : Studies have indicated that certain derivatives can scavenge free radicals effectively, contributing to their potential use in treating oxidative stress-related conditions .

Summary Table of Applications

Application Description Key Findings
CDK2 Inhibition Targeting cyclin-dependent kinases for cancer therapyPotent inhibitors synthesized; small substituents enhance activity; structural insights from docking studies
Antibacterial Activity Efficacy against bacterial infectionsSignificant activity against Gram-positive/negative bacteria; potential for resistant strains
Antioxidant Activity Reduction of oxidative stressEffective free radical scavenging; potential therapeutic applications in oxidative stress conditions

Eigenschaften

IUPAC Name

6H-imidazo[1,2-c]pyrimidin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c10-6-8-2-1-5-7-3-4-9(5)6/h1-4H,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GICKXGZWALFYHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)N2C1=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30971017
Record name Imidazo[1,2-c]pyrimidin-5(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30971017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55662-66-3, 849035-92-3
Record name Ethenocytosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55662-66-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,N(4)-ethanocytosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055662663
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidazo[1,2-c]pyrimidin-5(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30971017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 849035-92-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
imidazo[1,2-c]pyrimidin-5(6H)-one
Reactant of Route 2
Reactant of Route 2
imidazo[1,2-c]pyrimidin-5(6H)-one
Reactant of Route 3
imidazo[1,2-c]pyrimidin-5(6H)-one
Reactant of Route 4
imidazo[1,2-c]pyrimidin-5(6H)-one
Reactant of Route 5
imidazo[1,2-c]pyrimidin-5(6H)-one
Reactant of Route 6
imidazo[1,2-c]pyrimidin-5(6H)-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.